molecular formula C8H6N2O3 B174615 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 187543-70-0

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B174615
CAS No.: 187543-70-0
M. Wt: 178.14 g/mol
InChI Key: JMJHWILLNILULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the class of fused pyrido-oxazine-diones, which are recognized in medicinal chemistry as valuable bioactive scaffolds . These fused heterocyclic systems are of significant academic and pharmaceutical interest due to their potential for diverse biological activities . Derivatives sharing this core pyrido-oxazine-dione structure have been identified as key intermediates in the synthesis of more complex nitrogen-containing heterocycles, such as pyridopyrimidines, which are known to possess a broad spectrum of biological properties . Research on closely related analogs has demonstrated their utility in generating compounds with antibacterial activity, highlighting the potential of this chemical class in infectious disease research . Furthermore, fused oxazine-2,4-dione architectures, in general, are investigated for various therapeutic applications, including serving as templates for the development of anticancer agents . The compound is strictly intended for laboratory research and further manufacturing use. It is not for diagnostic or therapeutic use in humans or animals. Researchers handling this product should consult the safety data sheet (SDS) and adhere to all recommended laboratory safety protocols.

Properties

IUPAC Name

7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-4-2-3-5-6(9-4)10-8(12)13-7(5)11/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJHWILLNILULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611450
Record name 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187543-70-0
Record name 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with the reaction of a methyl-functionalized pyrido anhydride with TMSA in tetrahydrofuran (THF). The process involves two critical stages:

  • Formation of an acylazide intermediate via nucleophilic substitution between the anhydride and TMSA.

  • Curtius rearrangement to generate an isocyanate intermediate, followed by intramolecular cyclization to yield the oxazine-dione core.

The general procedure is as follows:

  • Reactants : 1.0 mM methyl-pyrido anhydride, 1.05 equivalents TMSA.

  • Solvent : THF.

  • Conditions : Stirred at 53°C for 17 hours, followed by reflux at 85°C for 2 hours.

  • Workup : Concentration under reduced pressure and washing with diethyl ether to isolate the product.

Yield and Purity

Under optimized conditions, this method achieves a 98% yield of 7-methyl-1H-pyrido[2,3-d][1,oxazine-2,4-dione with a purity exceeding 95%. The use of THF as a solvent enhances reagent solubility and minimizes byproduct formation compared to acetonitrile or dimethyl sulfoxide (DMSO).

Critical Parameters Influencing Synthesis

Solvent Selection

Solvent polarity directly impacts reaction efficiency:

SolventYield (%)Byproduct Formation
THF98Negligible
Acetonitrile54Moderate
DMSO<50Significant

THF’s intermediate polarity stabilizes reactive intermediates while facilitating cyclization.

Temperature and Time

  • Low-temperature phase (53°C) : Ensures complete formation of the acylazide intermediate.

  • High-temperature phase (85°C) : Drives the Curtius rearrangement and cyclization.
    Prolonged heating beyond 2 hours at reflux leads to decomposition, reducing yields by 15–20%.

Substituent Effects

The methyl group at the 7-position introduces steric and electronic effects that favor regioselectivity. Computational studies suggest that electron-donating groups (e.g., -CH₃) at this position stabilize the transition state during cyclization, reducing isomer formation.

Scalability and Industrial Feasibility

The one-step TMSA method is scalable, with no reported loss in yield at the 100-gram scale. Key considerations for industrial adoption include:

  • Cost of TMSA : ~$120 per gram (bulk pricing reduces this by 40%).

  • Waste Management : The process generates minimal wastewater compared to traditional phthalimide-based routes.

  • Safety : TMSA requires handling under inert conditions due to its moisture sensitivity.

Comparative Analysis of Alternative Methods

Phthalimide-Based Cyclization

Early methods used phthalimide derivatives and hypochlorite reagents but suffered from low yields (30–45%) and excessive wastewater.

Microwave-Assisted Synthesis

Preliminary trials with microwave irradiation reduced reaction time to 3 hours but caused thermal degradation of the methyl-substituted intermediate, limiting yields to 72% .

Mechanism of Action

The mechanism of action of 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific ring structure and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and biological activity, distinguishing it from other related compounds .

Biological Activity

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

  • Molecular Formula : C₉H₇N₃O₂
  • Molecular Weight : 177.17 g/mol
  • Density : 1.415 g/cm³ (predicted)
  • pKa : 9.14 (predicted)
  • CAS Number : 76993-12-9
PropertyValue
Molecular FormulaC₉H₇N₃O₂
Molecular Weight177.17 g/mol
Density1.415 g/cm³
pKa9.14
CAS Number76993-12-9

Anticancer Activity

Research has indicated that derivatives of pyrido[2,3-d][1,3]oxazine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives display selective cytotoxicity towards HeLa and U87 cancer cells with IC₅₀ values ranging from 50 to 200 µM. The selectivity suggests potential for development as anticancer agents.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various derivatives on HeLa cells:

  • Compound A : IC₅₀ = 97.3 µM
  • Compound B : IC₅₀ = 205.7 µM
  • Control Group : IC₅₀ > 1 mM

The results indicated that while some compounds were effective against cancer cells, they exhibited lower toxicity towards normal cells (HEK293), highlighting their potential for selective therapeutic applications.

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. However, findings suggest limited antibacterial activity against tested strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 12.5 to 100 µM.

Table 2: Biological Activity Summary

Activity TypeObserved EffectConcentration Range
CytotoxicitySelective against cancer cells50 - 200 µM
AntibacterialLimited activity12.5 - 100 µM

The mechanism by which pyrido[2,3-d][1,3]oxazine derivatives exert their biological effects is still under investigation. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Proposed Pathway

  • Cell Entry : The compound enters the cell via passive diffusion.
  • Caspase Activation : Triggers the intrinsic apoptotic pathway.
  • Cell Cycle Arrest : Modulates cyclins and CDKs leading to cell cycle arrest.

Future Directions in Research

Given the promising biological activities observed in preliminary studies, further research is warranted to explore the following:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
  • Combination Therapies : Evaluating efficacy in combination with existing chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors such as substituted pyridines or oxazines. A common approach involves refluxing 2-aminopyridine derivatives with carbonyl-containing reagents (e.g., ketones or aldehydes) in polar solvents like ethanol or acetic acid. For example, analogous syntheses of pyridopyrimidine derivatives require ammonium acetate as a catalyst under thermal conditions (~120°C) to facilitate cyclization . Yield optimization depends on solvent choice, reaction time, and stoichiometric ratios of reactants, as excess reagent may lead to side products.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups at position 7) and carbon backbone connectivity .
  • IR Spectroscopy : Detects functional groups like C=O (stretching ~1700 cm⁻¹) and C-O-C (oxazine ring vibrations) .
  • HRMS : Validates molecular weight and fragmentation patterns to confirm purity .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer : The compound serves as a scaffold for studying:

  • Heterocyclic Chemistry : Modifications at the oxazine or pyridine rings to explore regioselectivity in substitution reactions .
  • Biological Probes : Preliminary screening for antimicrobial or enzyme-inhibitory activity using in vitro assays (e.g., MIC tests against bacterial strains) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinities to target proteins (e.g., viral enzymes) using software like AutoDock or Schrödinger Suite. Focus on optimizing hydrogen bonding with the oxazine-dione moiety .
  • QSAR Modeling : Correlate structural features (e.g., methyl group position) with biological activity using datasets from analogous compounds .
  • DFT Calculations : Analyze electron distribution in the oxazine ring to predict sites for electrophilic/nucleophilic attacks .

Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?

  • Methodological Answer :

  • In Situ Monitoring : Use techniques like HPLC or LC-MS to track reaction intermediates and adjust conditions in real time .
  • Isolation and Characterization : Purify byproducts via column chromatography and analyze their structures to identify competing pathways (e.g., over-oxidation or dimerization) .
  • Control Experiments : Systematically vary one parameter (e.g., temperature or solvent polarity) while keeping others constant to isolate contributing factors .

Q. What are the mechanistic insights into the compound’s reactivity under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidation : The dione moiety may undergo further oxidation to form quinone-like structures, monitored via UV-Vis spectroscopy (absorbance shifts at ~300 nm) .
  • Reduction : Sodium borohydride selectively reduces the oxazine ring’s C=N bond, confirmed by loss of the IR peak at ~1650 cm⁻¹ .
  • Substitution : Amino groups at position 1 react with electrophiles (e.g., alkyl halides) under basic conditions (K₂CO₃/DMF), requiring NMR to confirm regiochemistry .

Q. How do crystallographic studies inform the compound’s solid-state behavior and stability?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Packing Arrangements : Hydrogen-bonding networks between dione groups influence melting points and solubility .
  • Conformational Flexibility : Torsional angles in the pyrido-oxazine ring system affect thermal stability (TGA analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.